3-Methyl-1-phenyl-2-phospholene 1-oxide

Catalog No.
S1894469
CAS No.
707-61-9
M.F
C11H13OP
M. Wt
192.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-1-phenyl-2-phospholene 1-oxide

CAS Number

707-61-9

Product Name

3-Methyl-1-phenyl-2-phospholene 1-oxide

IUPAC Name

4-methyl-1-phenyl-2,3-dihydro-1λ5-phosphole 1-oxide

Molecular Formula

C11H13OP

Molecular Weight

192.19 g/mol

InChI

InChI=1S/C11H13OP/c1-10-7-8-13(12,9-10)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3

InChI Key

YMKWWHFRGALXLE-UHFFFAOYSA-N

SMILES

CC1=CP(=O)(CC1)C2=CC=CC=C2

Canonical SMILES

CC1=CP(=O)(CC1)C2=CC=CC=C2

3-Methyl-1-phenyl-2-phospholene 1-oxide (MPPO) is a heterocyclic organic compound containing phosphorus as part of a five-membered ring structure. It is a white to cream colored crystalline powder and finds significance in scientific research primarily as a ligand in various cross-coupling reactions [].


Molecular Structure Analysis

The key feature of MPPO's structure is the five-membered ring with a phosphorus atom (P) and an oxygen atom (O) adjacent to each other (P=O). This five-membered ring is further connected to a phenyl group (C6H5) and a methyl group (CH3) [, ]. The presence of the P=O unit classifies MPPO as a phosphinoxide.


Chemical Reactions Analysis

MPPO's primary application lies in its use as a ligand in various palladium-catalyzed cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds in organic synthesis. Some of the reactions where MPPO is employed include []:

  • Buchwald-Hartwig amination
  • Suzuki-Miyaura coupling
  • Stille coupling
  • Sonogashira coupling
  • Negishi coupling
  • Heck coupling
  • Hiyama coupling

An example of the reaction scheme for the Suzuki-Miyaura coupling using MPPO as a ligand is provided below:

Balanced Chemical Equation:

R-X + Ar-B(OH)2 -> R-Ar + X-B(OH)2 + H2O

where R and Ar are organic groups, X is a leaving group (e.g., Cl, Br, I), and B(OH)2 is the boron source (e.g., pinacolborane).


Physical And Chemical Properties Analysis

  • Melting Point: 57-66°C []
  • Appearance: White to cream colored crystals or powder []
  • Solubility: Soluble in common organic solvents like dichloromethane, THF, and toluene []

Catalyst for Heterocyclic Ring Formation

3-Methyl-1-phenyl-2-phospholene 1-oxide (MPPO) finds application in scientific research as a catalyst for the cyclization of isocyanates and azides. These reactions lead to the formation of heterocyclic motifs, which are ring structures containing atoms from different elements. Heterocycles are prevalent in numerous biologically active molecules, making MPPO a valuable tool for synthesizing potential drug candidates and other functional molecules ().

Studies have demonstrated MPPO's effectiveness in promoting the cyclization of various isocyanates and azides, yielding diverse heterocyclic products (). This versatility makes MPPO a useful catalyst for exploring the chemical space of heterocycles and their potential applications.

Potential Applications in Medicinal Chemistry

The ability of MPPO to catalyze the formation of heterocycles holds promise for medicinal chemistry research. As mentioned before, heterocycles are building blocks in many pharmaceuticals. By facilitating the synthesis of these structures, MPPO can aid in the development of new drugs.

Scientific literature suggests that phospha-sugar pyrimidine nucleosides, a specific class of heterocycles prepared using MPPO, exhibit potential as HIV inhibitors (). This highlights the potential of MPPO-catalyzed reactions for discovering novel therapeutic agents.

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (86.36%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (86.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (86.36%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (86.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (86.36%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

707-61-9

General Manufacturing Information

1H-Phosphole, 2,3-dihydro-4-methyl-1-phenyl-, 1-oxide: ACTIVE

Dates

Modify: 2023-08-16

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